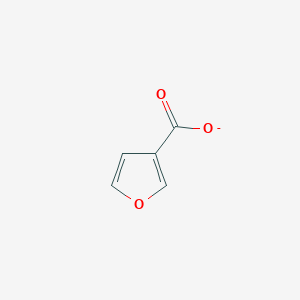

3-Furoate

説明

Contextualization within Furan (B31954) Chemistry

Furan chemistry is a branch of heterocyclic chemistry focused on the furan ring, a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. researchgate.netslideshare.net The presence of the oxygen heteroatom and the aromatic system endows furan and its derivatives with distinct reactivity and polarity, making them versatile building blocks in synthesis. researchgate.net

Within this domain, furoic acids and their esters (furoates) are prominent subclasses. These are compounds where a carboxylic acid or carboxylate group is attached to the furan ring. chemicalbook.comfoodb.ca A critical distinction is made based on the position of this substituent. The more common and readily accessible isomer is 2-furoic acid, which can be derived from the inexpensive starting material furfural (B47365). google.com

In contrast, 3-furoate features the carboxyl or ester group at the C3 position of the furan ring. chemicalbook.comfoodb.ca This seemingly subtle positional difference results in significantly different electronic and steric properties compared to its 2-substituted counterpart. This unique substitution pattern influences the molecule's reactivity in various chemical transformations, including electrophilic substitution and cycloaddition reactions, making the this compound scaffold a target of specialized synthetic interest.

Historical Development of this compound Research

Subsequent advancements provided more viable, though still complex, pathways. A notable development was the synthesis from 3-bromofuran, which could be converted to 3-furoic acid via a reaction with butyl lithium and subsequent treatment with carbon dioxide. google.com Over the decades, continued research has led to the development of more efficient and scalable processes for producing this compound and its derivatives, moving them from being expensive curiosities to accessible building blocks for broader research. google.com

A significant milestone in the application of the this compound moiety was the discovery and development of complex pharmaceutical compounds. For example, research beginning around 2006 by scientists at GlaxoSmithKline and Theravance, Inc. led to the development of Fluticasone (B1203827) furoate, a synthetic corticosteroid. wikipedia.org This compound received medical approval in the United States and the European Union in 2007 and 2008, respectively, highlighting the modern therapeutic relevance of the this compound structure. wikipedia.org

Significance of the this compound Moiety in Organic Synthesis and Beyond

The this compound moiety is a versatile and valuable building block in organic synthesis, prized for its utility in constructing more complex molecular architectures. chemimpex.com Its unique structural and electronic properties are leveraged in a variety of chemical reactions. For example, esters like ethyl this compound participate in regioselective palladium-catalyzed arylation reactions, enabling the formation of diverse organic compounds with potential biological activity. sigmaaldrich.com

The significance of 3-furoates extends prominently into medicinal chemistry and drug discovery. The furan nucleus itself is known to improve the pharmacokinetic properties of lead molecules. researchgate.net The this compound structure specifically is a key component in various bioactive compounds. It serves as a reactant in the synthesis of furo[2,3-b]pyridin-4-one-5-carboxylate esters, which have been investigated as potential inhibitors of viral polymerases. chemicalbook.com Furthermore, the naphtho[2,3-b]furan (B13665818) skeleton, which can be constructed using this compound precursors, is found in a range of natural products and synthetic molecules demonstrating anticancer properties. scirp.org

Beyond the realm of organic and medicinal chemistry, the this compound ligand has found applications in materials science. A notable example is its use in forming rare-earth (RE) metal complexes. mdpi.com These RE-furoate complexes have been synthesized and studied for their potential as corrosion inhibitors, offering a "greener" alternative to traditional toxic materials like chromates. mdpi.com Research has shown that yttrium this compound, for instance, can provide significant corrosion protection for mild steel. jcu.edu.au This demonstrates the broad utility of the this compound moiety, from fundamental synthesis to the creation of advanced functional materials. mdpi.com

Data Tables

Table 1: Physical Properties of Ethyl this compound

| Property | Value |

|---|---|

| CAS Number | 614-98-2 |

| Molecular Formula | C₇H₈O₃ |

| Boiling Point | 93-95 °C (at 35 mmHg) |

| Density | 1.038 g/mL (at 25 °C) sigmaaldrich.com |

| Refractive Index | n20/D 1.46 sigmaaldrich.com |

| Flash Point | 59 °C (closed cup) sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid |

Table 2: Selected Applications of the this compound Moiety

| Application Area | Description | Key Examples |

|---|---|---|

| Organic Synthesis | Serves as a versatile intermediate and building block for complex molecules. chemimpex.comontosight.ai | Palladium-catalyzed cross-coupling reactions, cycloaddition pathways. |

| Pharmaceuticals | Forms the core structure of or is an intermediate for various therapeutic agents. researchgate.netchemimpex.com | Fluticasone furoate (corticosteroid), potential antiviral agents (furo[2,3-b]pyridin-4-ones). chemicalbook.comwikipedia.org |

| Agrochemicals | Used in the formulation of certain pesticides and herbicides. chemimpex.com | Not specified |

| Materials Science | Used as a ligand to create functional materials like corrosion inhibitors. cymitquimica.com | Rare-earth (RE) this compound complexes for protecting mild steel. mdpi.com |

| Flavor & Fragrance | Esters like ethyl this compound are used as flavoring agents due to their fruity aroma. chemimpex.comontosight.ai | Ethyl this compound in food and beverages. chemimpex.com |

Structure

2D Structure

3D Structure

特性

分子式 |

C5H3O3- |

|---|---|

分子量 |

111.08 g/mol |

IUPAC名 |

furan-3-carboxylate |

InChI |

InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7)/p-1 |

InChIキー |

IHCCAYCGZOLTEU-UHFFFAOYSA-M |

SMILES |

C1=COC=C1C(=O)[O-] |

正規SMILES |

C1=COC=C1C(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 3 Furoate and Its Derivatives

Classical Esterification Routes of 3-Furoic Acid

One of the most straightforward approaches to synthesizing 3-furoate esters is through the esterification of 3-furoic acid. This typically involves the reaction of 3-furoic acid with an appropriate alcohol in the presence of a catalyst.

Acid-Catalyzed Esterification

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method for converting carboxylic acids into esters. For 3-furoic acid, this involves reacting the acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst, such as sulfuric acid. ontosight.ai The reaction typically requires heating the mixture, often under reflux conditions, to facilitate the formation of the ester. The kinetics of acid-catalyzed esterification of furoic acids have been studied, showing that the reaction rates and activation energies are influenced by the conjugation between the furyl and carboxyl groups. lookchem.com

Industrial Scale Production Methods

While specific detailed information on large-scale industrial production methods for this compound esters is less widely available in the public domain compared to laboratory procedures, the principles of acid-catalyzed esterification can be adapted for industrial scale. Industrial production may involve continuous esterification processes where 3-furoic acid and the alcohol are continuously fed into a reactor along with a catalyst. The product ester can then be isolated and purified, often through distillation, to achieve the desired purity. The challenge in industrial synthesis of this compound esters, as with laboratory scale, has historically been the availability and cost of 3-furoic acid itself. google.com

Cyclization-Based Syntheses

Beyond the direct esterification of 3-furoic acid, several methods involve the construction of the furan (B31954) ring system with the ester moiety already in place or introduced during the cyclization process.

Base-Catalyzed Cyclization of α-Halocarbonyl and β-Dicarbonyl Compounds (Feist-Bénary Type)

The Feist-Bénary synthesis is a classical method for the preparation of furan derivatives, including those with a carbonyl group at the C-3 position. deepdyve.comresearchgate.net This reaction involves the condensation of α-halocarbonyl compounds with β-dicarbonyl compounds in the presence of a base. google.comksu.edu.saksu.edu.sawikipedia.org The base-catalyzed reaction leads to an intermediate that undergoes cyclization to form the furan ring. google.com While the Feist-Bénary synthesis is a well-established method for furan ring formation, its application specifically for the synthesis of this compound esters requires the appropriate α-halocarbonyl and β-dicarbonyl starting materials that will result in the desired substitution pattern. deepdyve.comgoogle.com The reaction typically involves an initial base-catalyzed addition of the α-halocarbonyl compound to the β-ketoester. google.com

Oxidation-Esterification Sequences of Furan Derivatives

Another strategy involves the oxidation of suitably substituted furan derivatives followed by esterification. For instance, oxidative esterification of furfural (B47365), a readily available biomass-derived compound, can lead to furoate esters. mdpi.comrsc.orgmdpi.comgoogle.com While much of the research in this area focuses on the synthesis of 2-furoate esters from furfural (which has a formyl group at the C-2 position), mdpi.commdpi.com variations of oxidative processes applied to other furan precursors could potentially lead to this compound derivatives. Some processes involve the oxidation of furfural to furoic acid, which is subsequently esterified. rsc.org Catalysts, including gold nanoparticles, have been explored for the oxidative esterification of furfural with alcohols to produce furoate esters. mdpi.commdpi.com

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly palladium catalysis, has emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering routes to substituted furans and furoate esters. Palladium-catalyzed cross-coupling reactions can be employed to introduce the furan ring or to functionalize existing furan systems to yield this compound derivatives. For example, palladium-catalyzed reactions have been utilized in the arylation of ethyl this compound with aryl halides to synthesize more complex substituted furan compounds. nih.govresearchgate.net While direct synthesis of the this compound core itself via transition metal coupling might involve complex strategies, these methods are significant for the synthesis of substituted this compound derivatives. nih.govresearchgate.netacs.orgmdpi.com Research continues to explore the scope of transition metal-catalyzed reactions for the efficient and selective synthesis of functionalized furans. mdpi.com

Data Table: Examples of this compound Synthesis Approaches

| Synthetic Method | Key Reactants | Catalyst/Conditions | Product Type | Notes |

| Acid-Catalyzed Esterification ontosight.ai | 3-Furoic acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Alkyl this compound | Direct esterification of the pre-formed acid. |

| Feist-Bénary Synthesis deepdyve.comresearchgate.netgoogle.comwikipedia.org | α-Halocarbonyl, β-Dicarbonyl compounds | Base (not ammonia) ksu.edu.saksu.edu.sawikipedia.org | Substituted Furans (potentially 3-furoates) | Forms the furan ring; requires specific starting materials for 3-substitution. |

| Oxidation-Esterification of Furan Derivatives mdpi.comrsc.org | Furan derivative (e.g., Furfural), Alcohol, O₂ | Metal catalyst (e.g., Au), potentially base mdpi.commdpi.com | Furoate Ester | Often applied to 2-furoates, but principles can be adapted. rsc.org |

| Palladium-Catalyzed Coupling nih.govresearchgate.net | Ethyl this compound, Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄) nih.govresearchgate.net | Arylated this compound | Functionalization of the this compound core. |

Palladium-Catalyzed C-C and C-H Functionalization

Palladium catalysis plays a significant role in the functionalization of furan rings, enabling the formation of new carbon-carbon and carbon-hydrogen bonds at specific positions. Regioselective palladium-catalyzed arylation of this compound esters with aryl bromides has been reported, allowing for the selective synthesis of either 2-aryl or 5-aryl products depending on the reaction conditions. nih.govacs.org This regiocontrol is crucial for the targeted synthesis of substituted this compound derivatives. For instance, the arylation of ethyl this compound with 1-bromo-2-nitrobenzene (B46134) in the presence of Pd(PPh3)4 afforded ethyl 2-(2-nitrophenyl)furan-3-carboxylate in good yield. acs.orgmdpi.com This product could then be further transformed through hydrogenation and cyclization to form more complex ring systems, demonstrating the utility of palladium catalysis in constructing diverse molecular architectures incorporating the this compound core. acs.orgmdpi.com

Metathesis Reactions in Complex Formation

Metathesis reactions have been employed in the synthesis of complexes involving this compound. Rare Earth (RE) this compound complexes have been synthesized through metathesis reactions between rare earth chlorides or nitrates and preformed sodium this compound. researchgate.netmdpi.comresearchgate.net These reactions have led to the formation of different structural motifs, including monometallic complexes forming 2D polymeric networks and bimetallic complexes forming 3D polymeric systems. mdpi.comresearchgate.net The stoichiometry of the reactants in the metathesis reaction can influence the type of complex formed for certain rare earth elements. mdpi.com

Advanced and Green Synthetic Approaches

Recent efforts have focused on developing more advanced and sustainable methods for synthesizing this compound and related compounds, often utilizing more accessible starting materials or environmentally friendly processes.

Preparation from 2,3-Dihydrofuran (B140613) Intermediates

2,3-Dihydrofuran (PubChem CID: 70934) serves as a valuable intermediate in the synthesis of furan derivatives. wikipedia.orgnih.gov A two-step process for preparing alkyl 3-furoates from 4-acyl-2,3-dihydrofurans has been developed. google.com This process involves converting a 4-acyl-2,3-dihydrofuran to a 2-alkoxy-3-acyl-3-halotetrahydrofuran intermediate, which is then treated with a strong base to produce the alkyl this compound. google.com This approach highlights the utility of functionalized 2,3-dihydrofuran precursors in accessing the this compound core. While 2,3-dihydrofurans can be synthesized through various methods, including the isomerization of 2,5-dihydrofurans catalyzed by palladium or platinum, the direct preparation of 3-furoates from these intermediates offers a specific route to this substitution pattern. google.comorganic-chemistry.org

Carboxylation Reactions of Substituted Furans

Carboxylation reactions provide a direct route to introduce a carboxyl group onto a furan ring. While the search results did not provide specific details on the direct carboxylation of unsubstituted or substituted furans specifically yielding this compound, carboxylation is a known strategy for synthesizing carboxylic acids. Further research in this area could explore regioselective carboxylation methods targeting the C3 position of furan or its derivatives to access 3-furoic acid and its esters.

Sustainable Production of Furoic Acid from Biomass-Derived Furfural

Furfural (PubChem CID: 7362), readily obtained from the hemicellulose fraction of biomass, is a key platform molecule for the production of furan derivatives, including furoic acid. mdpi.comfishersci.caresearchgate.netscielo.org.corsc.orgacs.org While furfural is a 2-substituted furan aldehyde, its conversion to furoic acid (specifically 2-furoic acid) is a well-established process. mdpi.comscielo.org.corsc.orguniovi.esresearchgate.netrsc.org Furoic acid is generally produced through the selective oxidation of furfural. mdpi.com Chemoenzymatic approaches utilizing heterogeneous chemocatalysts and dehydrogenase biocatalysts have been developed for the efficient conversion of biomass-based xylose to furoic acid via furfural. mdpi.comresearchgate.net Aerobic oxidation of furfural to furoic acid using catalysts like Au/TiO2 under controlled pH conditions has also been explored as a sustainable approach, suppressing side reactions and improving selectivity. uniovi.es While these methods primarily yield 2-furoic acid, they represent significant advancements in the sustainable production of furoic acids from renewable resources. The conversion of 2-furoic acid or its derivatives to the this compound isomer would require specific rearrangement or synthetic strategies not explicitly detailed in the search results focusing on furfural oxidation.

Regiospecific Multicarboxylate Furan Synthesis

Regiospecific synthesis of furans with multiple carboxylate groups is an active area of research. While the search results did not yield specific examples of regiospecific multicarboxylate furan synthesis directly producing this compound or its derivatives, the development of such methodologies is crucial for precisely controlling the substitution pattern of furan rings. Achieving regiospecific carboxylation at the C3 position, potentially alongside other positions, would offer valuable routes to complex this compound-containing molecules. The synthesis of 2,3,5-trisubstituted furans via cyclization reactions highlights the ongoing efforts in controlling substitution patterns on the furan ring. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3 Furoate Transformations

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Ring and Ester Group

The 3-furoate molecule possesses both nucleophilic and electrophilic sites, enabling it to react with a variety of reagents. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles, while the ester group is a classic target for nucleophiles.

Furan Ring Reactivity : As a heterocyclic aromatic compound, the furan ring in this compound can undergo electrophilic aromatic substitution. pharmaguideline.com The oxygen atom's lone pairs contribute to the π-electron system, increasing the ring's electron density and making it more nucleophilic than benzene (B151609). However, the ester group at the 3-position is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted furan. pharmaguideline.com This deactivating effect also directs incoming electrophiles to specific positions on the ring, primarily the C2 and C5 positions, which are most activated by the ring oxygen and least deactivated by the ester group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, typically requiring milder conditions than those used for benzene. pharmaguideline.commasterorganicchemistry.com

Ester Group Reactivity : The ester functional group is characterized by an electrophilic carbonyl carbon and nucleophilic oxygen atoms. The primary reaction pathway for the ester group is nucleophilic acyl substitution. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.org In this two-step mechanism, a nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group (alkoxide) is eliminated, regenerating the carbonyl double bond and resulting in a new acyl compound. libretexts.orglibretexts.org This pathway allows for the conversion of this compound esters into other carboxylic acid derivatives, such as 3-furoic acid (via hydrolysis), 3-furamides (via aminolysis), or other esters (via transesterification). The reaction can be catalyzed by either acid or base. byjus.com

| Reaction Type | Reagent Class | Reactive Site on this compound | Typical Products |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Furan Ring (C2, C5 positions) | Substituted Furan Derivatives |

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., H₂O, NH₃, ROH) | Ester Carbonyl Carbon | 3-Furoic Acid, 3-Furamides, other Esters |

Reduction and Oxidation Pathways

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (furan-3-yl)methanol. This transformation is a standard procedure in organic synthesis, typically accomplished using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. ic.ac.ukmasterorganicchemistry.comadichemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. This is followed by the elimination of the alkoxide leaving group to form an intermediate aldehyde. The aldehyde is then immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comuomustansiriyah.edu.iq Due to the high reactivity of LiAlH₄, these reactions must be carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com A subsequent aqueous workup is required to protonate the resulting alkoxide and decompose any excess reagent.

Table of Reduction Conditions

| Starting Material | Reagent | Solvent | Product |

|---|

While this compound is already an oxidized form of other furanic precursors, the furan ring itself can undergo further oxidative transformations. These reactions can either lead to the formation of furoic acid from a related compound like 3-furfural or result in the oxidative cleavage of the furan ring, yielding different carbonyl-containing structures.

The oxidation of furfural (B47365) (furan-2-carboxaldehyde) to furoic acid is a well-established industrial process, and similar principles apply to the 3-isomer. osi.lv More pertinent to the this compound structure is the oxidative stability of the furan ring itself. Under certain conditions, the furan ring can be opened. Oxidation of furans can proceed through reactive intermediates like epoxides or endoperoxides, which then rearrange to form dicarbonyl compounds. nih.govnih.govrsc.org For example, treatment of furan derivatives with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or ozone can lead to ring-opening, producing unsaturated 1,4-dicarbonyl compounds. nih.gov The specific products depend on the substituents present on the furan ring and the reaction conditions employed. nih.gov

Cycloaddition Reactions

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful method for constructing complex bicyclic structures in a highly atom-economical manner. rsc.org

The Diels-Alder reaction typically proceeds most efficiently between an electron-rich diene and an electron-poor dienophile. rsc.org Furoic acids and their esters, including this compound, are generally considered electron-poor furans due to the electron-withdrawing nature of the carboxyl or ester group. This characteristic would be expected to decrease their reactivity in "normal-electron-demand" Diels-Alder reactions. rsc.orgrsc.org

However, research has shown that 3-furoic acid is a surprisingly effective diene in reactions with maleimides. rsc.org In a key study, it was demonstrated that the reaction of 3-furoic acid with maleimides is favored both kinetically and thermodynamically, showing significantly higher reactivity than the more common 2-furoic acid isomer. rsc.org The reactivity of these electron-poor furans can be substantially enhanced by changing the reaction medium. For instance, conducting the reaction in water or converting the furoic acid to its corresponding carboxylate salt with a base leads to a significant rate enhancement. rsc.orgrsc.orgresearchgate.net This activation is attributed to the increased electron-donating ability of the carboxylate anion, which reduces the deactivating effect on the furan ring.

The Diels-Alder reaction is a stereospecific concerted cycloaddition, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com When cyclic dienes like furan react, two diastereomeric products, designated endo and exo, can be formed. mdpi.commdpi.com

Kinetic vs. Thermodynamic Control : In many furan-maleimide cycloadditions, the endo adduct is formed faster and is considered the kinetic product. youtube.com This is often attributed to favorable secondary orbital interactions in the transition state. However, the exo adduct is typically more sterically stable and is the thermodynamic product. mdpi.comyoutube.com Because the furan Diels-Alder reaction is often reversible, the reaction can be controlled to favor one isomer over the other. Lower temperatures and shorter reaction times favor the kinetic endo product, while higher temperatures or longer reaction times allow the reaction to equilibrate to the more stable exo product. mdpi.com

Reactivity of this compound Derivatives : Studies on furoic acids have shown a high stereoselectivity towards the exo diastereoisomer, particularly in aqueous solutions. rsc.org The interplay between reaction kinetics and thermodynamics is subtle and can be influenced by factors such as substituents, solvent, and temperature. mdpi.comtudelft.nl The finding that 3-furoic acid is both kinetically and thermodynamically favored in its reaction with maleimides compared to 2-furoic acid highlights its unique reactivity profile among furan derivatives. rsc.org

Table of Diels-Alder Reaction Characteristics for Furoic Acids

| Feature | Description | Reference |

|---|---|---|

| Diene Reactivity | 3-Furoic acid is more reactive than 2-furoic acid with maleimides. | rsc.org |

| Activation | Reactivity is enhanced in water and by conversion to the carboxylate salt. | rsc.orgrsc.orgresearchgate.net |

| Stereoselectivity | Often shows high selectivity for the exo product, which is the thermodynamically more stable isomer. | rsc.orgmdpi.com |

| Control | The product distribution (endo vs. exo) can be influenced by temperature and reaction time (kinetic vs. thermodynamic control). | mdpi.comyoutube.com |

Halogenation Reactions: Regioselectivity and Scope

The halogenation of this compound and its parent acid, 3-furoic acid, is governed by the principles of electrophilic aromatic substitution on an electron-rich heterocyclic system. The furan ring is inherently more reactive than benzene towards electrophiles. chemicalbook.com The regioselectivity of these reactions is primarily dictated by the directing effect of the ring oxygen, which stabilizes the intermediate carbocation (also known as a sigma complex) most effectively when substitution occurs at the C2 or C5 positions. chemicalbook.compearson.com

The attachment of an electrophile at the C2 position allows for the delocalization of the positive charge across three resonance structures, including a stable oxonium ion. chemicalbook.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors. chemicalbook.com Consequently, electrophilic substitution on furan derivatives preferentially occurs at the C2 and C5 positions. For this compound, the C2 and C5 positions are the most likely sites of halogenation. The carboxylate group at the C3 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, but the strong activating and directing effect of the heteroatom oxygen still governs the regiochemical outcome.

The scope of halogenation reactions includes direct bromination and chlorination. Due to the high reactivity of the furan ring, reactions are often carried out under mild conditions, such as using dilute halogens at low temperatures, to prevent polysubstitution and side reactions. quimicaorganica.org

Another important transformation within the scope of halogenation is decarboxylative halogenation, such as the Hunsdiecker reaction and its variations. wikipedia.orgorganic-chemistry.org This reaction type converts a carboxylic acid into an organic halide with one less carbon atom via a radical mechanism. organic-chemistry.orgbyjus.com For 3-furoic acid, this would theoretically yield a 3-halofuran. The reaction typically involves the formation of a silver salt of the carboxylic acid, which then reacts with a halogen like bromine. wikipedia.org While the classic Hunsdiecker reaction has limitations, modern variations have expanded its applicability.

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Observed Outcome |

|---|---|---|---|

| C2 / C5 | 3 | More Stable | Major Product |

| C3 / C4 | 2 | Less Stable | Minor or No Product |

Radical and Pericyclic Transformations

Beyond electrophilic substitutions, this compound can participate in other important classes of organic reactions, including pericyclic and radical transformations.

Pericyclic Reactions: The most notable pericyclic reaction involving the furan nucleus is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org The furan ring can act as a conjugated diene, reacting with a dienophile (an alkene or alkyne) to form a 7-oxabicyclo[2.2.1]heptene derivative. nih.gov While the aromaticity of furan makes it less reactive than non-aromatic dienes, these reactions are synthetically valuable.

Research has shown that 3-furoic acid and its esters are effective dienes in Diels-Alder reactions with maleimide (B117702) dienophiles. nih.gov Studies indicate that the reaction between 3-furoic acid and maleimides is favored both kinetically and thermodynamically, in contrast to the less reactive 2-furoic acid isomer. nih.gov The use of water as a solvent can significantly enhance the reaction rate. nih.govrsc.org This reactivity makes this compound a useful building block in the synthesis of complex cyclic compounds. nih.gov

Radical Transformations: Radical reactions of this compound primarily involve transformations of the carboxylic acid group. Reductive decarboxylation, where the carboxyl group is replaced by a hydrogen atom, can be achieved through radical pathways. The Barton decarboxylation is a prominent example. wikipedia.orgorgsyn.org This two-step method involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), which is then subjected to a radical chain reaction using a radical initiator and a hydrogen atom donor (e.g., tributyltin hydride) to yield the decarboxylated product. wikipedia.orgsynarchive.comyoutube.com This method is generally applicable to aliphatic carboxylic acids, and its utility for heteroaromatic acids like 3-furoic acid would depend on the specific substrate and conditions. orgsyn.org

The aforementioned Hunsdiecker reaction is another example of a radical transformation, specifically a decarboxylative halogenation. wikipedia.orgalfa-chemistry.com It proceeds through a radical chain mechanism involving a carboxyl radical intermediate, which loses carbon dioxide to form a furyl radical that is subsequently trapped by a halogen. organic-chemistry.org

| Reaction Type | Reactants | Key Transformation | Potential Product |

|---|---|---|---|

| Pericyclic (Diels-Alder) | 3-Furoic acid + N-methylmaleimide | [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]heptene derivative |

| Radical (Barton Decarboxylation) | 3-Furoic acid derivative + Radical Initiator + H-donor | Reductive Decarboxylation | Furan |

| Radical (Hunsdiecker Reaction) | Silver this compound + Bromine | Decarboxylative Bromination | 3-Bromofuran |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions. Modern computational chemistry, alongside experimental studies, provides deep insights into these pathways. researchgate.net

Mechanism of Electrophilic Halogenation: The electrophilic halogenation of this compound follows the well-established mechanism for electrophilic aromatic substitution. wikipedia.org The reaction is initiated by the attack of the π-electron system of the furan ring on an electrophilic halogen species (e.g., Br⁺). quimicaorganica.org This attack forms a resonance-stabilized carbocation intermediate, the sigma complex. pearson.com As noted previously, the stability of this intermediate dictates the regioselectivity, with attack at the C2 or C5 positions being favored due to more extensive charge delocalization involving the ring oxygen. chemicalbook.com The final step is the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the furan ring and yields the halogenated product. quimicaorganica.org

Mechanism of the Diels-Alder Reaction: The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgmasterorganicchemistry.com According to frontier molecular orbital (FMO) theory, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (the this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org The driving force is the energetically favorable formation of two new sigma (σ) bonds at the expense of two pi (π) bonds. organic-chemistry.org The reaction involving 3-furoic acid and maleimides is noted to be both kinetically and thermodynamically favorable. nih.gov

Mechanism of Radical Decarboxylation (Barton & Hunsdiecker): Both the Barton and Hunsdiecker reactions proceed via radical chain mechanisms.

Barton Decarboxylation: The mechanism is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN). wikipedia.org The resulting radical abstracts a hydrogen from the hydrogen donor (e.g., tributyltin hydride) to generate a stannyl (B1234572) radical. This radical attacks the sulfur atom of the Barton ester, leading to the homolysis of the weak N-O bond. wikipedia.org This produces a carboxyl radical, which rapidly undergoes decarboxylation (loses CO₂) to form a furyl radical. This furyl radical then abstracts a hydrogen atom from the hydrogen donor to form the final product (furan) and regenerate the stannyl radical, which continues the chain. wikipedia.org

Hunsdiecker Reaction: This reaction is believed to begin with the formation of an acyl hypohalite intermediate from the silver carboxylate and the halogen. wikipedia.org This intermediate undergoes homolytic cleavage to generate a carboxyl radical and a halogen radical. The carboxyl radical then loses CO₂, and the resulting furyl radical combines with the halogen radical to form the 3-halofuran product. organic-chemistry.orgbyjus.com

Derivatization and Functionalization Strategies for 3 Furoate

Synthesis of Substituted Furan (B31954) Derivatives

The furan ring of 3-furoate can undergo various substitution reactions, allowing for the introduction of different functional groups at various positions. These reactions can lead to the synthesis of a wide array of substituted furan derivatives, expanding the potential applications of the this compound scaffold.

Synthetic routes to furan derivatives, including those related to this compound, often involve established methodologies such as the Paal-Knorr synthesis and the Feist-Benary furan synthesis. The Paal-Knorr synthesis typically involves the cyclization of 1,4-dicarbonyl compounds under dehydrating conditions. google.com The Feist-Benary synthesis, on the other hand, involves the base-catalyzed addition of α-halocarbonyl compounds with β-ketoesters, followed by acid-catalyzed cyclization. google.com While these methods are established for furan synthesis, the preparation of the necessary starting materials can sometimes be challenging. google.com

More specific to this compound, derivatization can involve modifications of the carboxylate group or direct functionalization of the furan ring. For instance, ethyl this compound, an ester derivative, can be synthesized through the esterification of 3-furoic acid with ethanol (B145695) in the presence of an acid catalyst. The furan ring can also be functionalized through reactions such as bromination. For example, bromination of methyl 2-methyl-furan-3-carboxylate with N-bromosuccinimide (NBS) can yield a bromo derivative. scirp.orgoalib.com Further transformations of these substituted furoates can lead to more complex furan structures. scirp.orgoalib.com

Formation of Polymeric Structures

This compound and its derivatives can be incorporated into polymeric structures, leading to the formation of furan-based polyesters, polyamides, and other specialty polymers. The rigid furan ring contributes to the thermal and mechanical properties of these materials, making them attractive alternatives to petroleum-based polymers. d-nb.info

Furan-Based Polyesters and Polyamides

Furan-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), have gained significant attention as bio-based alternatives to conventional polyesters like poly(ethylene terephthalate) (PET). wikipedia.orginrae.fralfa-chemistry.com While 2,5-furandicarboxylic acid (FDCA) is a primary monomer for these polyesters, the furan ring structure, as present in this compound derivatives, is a key feature. wikipedia.orgrsc.org Polyesters derived from furandicarboxylic acid isomers, including dimethyl 2,5-furandicarboxylate and 2,4-dimethyl furandicarboxylate, exhibit interesting properties. nih.gov The incorporation of furanic diols, such as 3,4-bis(hydroxymethyl)furan, can also enhance the thermal stability of polyesters. nih.gov

Polyamides containing furan or tetrahydrofuran (B95107) rings are also of interest, and synthetic routes are being developed to access monomers for these polymers from biomass-derived sources like furfurylamine. rsc.orgrsc.org While direct polymerization of this compound itself into polyamides is not explicitly detailed in the search results, the broader context of furan-based polyamides highlights the potential for incorporating furanic structures into this class of polymers.

Incorporation into Specialty Polymers

Beyond polyesters and polyamides, this compound derivatives can be utilized in the production of specialty polymers. chemimpex.com These polymers are designed for specific applications, such as coatings, adhesives, and sealants, where the unique properties conferred by the furan ring are advantageous. chemimpex.com For example, ethyl 2,5-dimethyl-3-furoate is mentioned as a compound that can enhance material properties in specialty polymers. chemimpex.com The variation in the furan ring substitution pattern can be a useful tool for modifying the properties of resulting polymers. acs.org

Coordination Chemistry: Rare Earth this compound Complexes

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions, including rare earth (RE) elements. These complexes have garnered interest due to their potential applications in areas such as corrosion inhibition. mdpi.comresearchgate.netnih.gov

Synthetic Approaches and Structural Motifs

Rare earth this compound complexes can be synthesized through methods such as metathesis reactions between rare earth chlorides or nitrates and preformed sodium this compound. mdpi.comresearchgate.netnih.gov These reactions can yield complexes with different structural motifs depending on the stoichiometry and reaction conditions. mdpi.comresearchgate.net

Two main structural types of rare earth this compound complexes have been identified: monometallic and bimetallic. Monometallic complexes with the general composition [RE(3fur)₃(H₂O)₂]n (where 3fur represents the this compound ligand) can form 2D polymeric networks. mdpi.comresearchgate.net These complexes typically feature eight-coordinate rare earth metal atoms with distorted square antiprismatic geometry. mdpi.com The carboxylate ligands can exhibit different coordination modes, including syn-syn and syn-anti bridging bidentate modes, contributing to the polymeric structures. mdpi.comresearchgate.net

Bimetallic complexes, such as [NaRE(3fur)₄]n, can form 3D polymeric systems. mdpi.comresearchgate.net The stoichiometric ratio of reactants in the synthesis can influence the type of complex formed. For instance, a 3:1 mole ratio of sodium this compound to rare earth salt can yield the monometallic complexes, while a 4:1 stoichiometry can result in the Na-RE bimetallic complexes for certain rare earth elements. mdpi.com

Detailed structural analysis using techniques like single-crystal X-ray diffraction provides insights into the coordination environment, bond lengths, and polymeric architecture of these complexes. mdpi.comresearchgate.net

Ligand Design and Steric Effects on Complex Formation

The design of ligands plays a crucial role in the formation and properties of rare earth complexes. upenn.edu Steric and electronic properties of ligands can impact the solubility and stability of the resulting complexes. upenn.edu

In the context of rare earth furoate complexes, the steric bulk of substituents on the furan ring can influence the complex formation and potentially their properties. For example, studies on rare earth 2-methyl-3-furoate complexes have investigated the effect of the methyl group's steric hindrance. jcu.edu.aubraou.ac.in These studies have shown that the steric effect of the methyl group can adversely affect properties like corrosion inhibition, suggesting that the spatial arrangement around the metal center, influenced by the ligand's structure, is significant. braou.ac.in Different structural groups of complexes can be formed depending on the rare earth element, highlighting the interplay between the metal ion's size and the ligand's steric profile. braou.ac.in

Integration into Complex Heterocyclic Systems

The this compound moiety serves as a valuable building block in the synthesis of diverse complex heterocyclic systems. Its inherent structure, featuring a furan ring with an ester group at the 3-position, allows for various functionalization and annulation strategies to construct fused ring systems with potential biological activities. This section details its application in the synthesis of furo[3,2-c]quinolin-4(5H)-one derivatives and the construction of the naphtho[2,3-b]furan (B13665818) core, including furonaphthoquinones.

Synthesis of Furo[3,2-c]quinolin-4(5H)-one Derivatives

Furo[3,2-c]quinolin-4(5H)-ones are a class of angularly fused tricyclic compounds that have garnered significant attention due to their diverse biological and pharmacological activities, including antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties. nih.gov They are also of interest for photochemical treatment in clinical therapeutic fields and as blockers of the voltage-gated potassium channel Kv1.3. nih.gov

Another synthetic strategy for constructing the furo[3,2-c]quinolin-4(5H)-one core involves acid-catalyzed tandem reactions of 4-hydroxyquinolin-2(1H)-one derivatives with propargylic alcohols. Depending on the propargylic alcohol used, these reactions can proceed via a Friedel-Crafts-type alkylation followed by a 5-exo-dig ring closure to afford furo[3,2-c]quinolones in moderate-to-high yields. nih.gov

Furthermore, furo[3,2-c]quinolin-4(5H)-ones carrying methoxyl groups have been synthesized in a one-step procedure involving a regioselective [2+3] photoaddition between methoxy-substituted 4-hydroxyquinoline-2-one and an alkene in the presence of a benzophenone, achieving yields of up to 60%. capes.gov.br

While not directly starting from this compound, the synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones via bromination and subsequent furan ring formation also highlights the synthetic strategies towards this fused system. rsc.org

Construction of Naphtho[2,3-b]furan Moiety and Furonaphthoquinones

The naphtho[2,3-b]furan moiety is a prevalent substructure found in a variety of bioactive natural products and synthetic molecules. scirp.orgscirp.orgresearchgate.net Notably, condensed quinone derivatives of naphtho[2,3-b]furans, known as furonaphthoquinones, have demonstrated significant anticancer activities. scirp.orgscirp.orgresearchgate.net Consequently, the development of efficient synthetic routes to these skeletons is an active area of research. scirp.org

Approaches towards the construction of the naphtho[2,3-b]furan system and furonaphthoquinones often involve the use of furan derivatives as precursors. One study explored the preparation of functionalized furan derivatives and attempts to transform them into a 6H-furo[3,4-b]furanone skeleton as a route towards naphtho[2,3-b]furan. scirp.orgscirp.orgresearchgate.net This included the preparation of methyl 2-(phenylsulfinylmethyl)-3-furoate, which underwent base-promoted annulation with 2-cyclohexenone to yield a dihydro naphtho[2,3-b]furanone derivative in a regiospecific manner. scirp.orgscirp.orgresearchgate.net

Another strategy involves the reaction of 3-furoic acid with a chlorinated thiophenol derivative in the presence of a base, followed by oxidation, to obtain a sulfoxide (B87167) intermediate that can potentially be used for constructing the naphtho[2,3-b]furan system. scirp.org

Furonaphthoquinones can also be synthesized through various annulation reactions, often starting from 2-hydroxy-1,4-naphthoquinones (Lawsone derivatives). rsc.orgnih.gov While these methods might not directly utilize this compound as a starting material, they demonstrate the broader context of constructing the naphtho[2,3-b]furan-4,9-dione (B1206112) system. Examples include one-pot preparations from 2-hydroxy-1,4-naphthoquinones and enamines thieme-connect.com, visible-light-mediated [3+2] cycloaddition reactions mdpi.com, and base-catalyzed synthesis from lawsone and nitroalkenes. nih.gov

The synthesis of naphtho[2,3-b]furan-4,9-diones can also be achieved by regioselective [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes and alkenes. oalib.com

Role and Applications of 3 Furoate in Non Human Biological and Biochemical Systems

Enzymatic Transformations and Biocatalysis

Biocatalysis, utilizing enzymes as catalysts, offers a sustainable and selective approach to chemical synthesis under mild conditions. Furan (B31954) derivatives, including furoates, are subjects of investigation in biocatalytic transformations. isomerase.com

3-Furoate as a Substrate in Chemo-enzymatic Processes

While extensive data on this compound specifically as a direct substrate in a wide range of chemo-enzymatic processes in non-human systems is not broadly detailed in the provided search results, the enzymatic transformation of related furan compounds highlights the potential for this compound. For instance, lipases have been utilized in reactions involving 2-furoate, indicating the potential for enzymatic activity on furoate structures. tandfonline.com The synthesis of rare earth this compound complexes has been reported, although this primarily involves chemical metathesis reactions rather than enzymatic processes. mdpi.com

Role in Microbial Metabolism and Degradation Pathways (e.g., furfural (B47365) conversion)

Microorganisms play a significant role in the metabolism and degradation of furanic compounds, which are prevalent in nature and can be generated from the breakdown of biomass. nih.govwikipedia.org Furfural, a key biomass-derived furan aldehyde, undergoes microbial degradation. This process often involves initial oxidation or reduction steps to form furanic alcohols and acids. nih.gov A known degradation pathway for furfural proceeds via 2-furoic acid, which is subsequently metabolized further. nih.gov While the direct involvement of this compound in the primary microbial degradation pathway of furfural is not explicitly described in the search results, the capacity of microorganisms to metabolize furan carboxylic acids is established. nih.govresearchgate.net Microbial metabolism is crucial for the detoxification of furanic aldehydes in lignocellulosic hydrolysates and holds potential for the production of value-added furan derivatives. nih.govnih.gov

Transaminase Enzyme Applications with Furan Analogues

Transaminases are enzymes that catalyze the transfer of an amino group and are increasingly used in biocatalysis for the synthesis of amines. ucl.ac.ukisomerase.commdpi.com Research has explored the application of transaminases with furan analogues, particularly furan aldehydes like furfural and its derivatives, to synthesize furfurylamines. ucl.ac.uknih.govrsc.org These biocatalytic amination reactions can proceed under mild conditions and offer a sustainable route to valuable furan-containing amine compounds. ucl.ac.ukrsc.org Although this compound is an ester, the successful application of transaminases to other furan-containing substrates suggests potential for exploring enzymatic transformations involving the furan ring or functionalities elsewhere in this compound derivatives. ucl.ac.uknih.govrsc.org

Biosynthesis of Natural Products and Related Alkaloids

The furan ring is a common structural motif in many natural products, including various alkaloids. This compound and its derivatives can serve as building blocks or precursors in the synthesis of these complex molecules, both in biological pathways and in biomimetic synthetic routes.

Precursor in Alkaloid Synthesis (e.g., Racemic Deoxynupharidine)

Ethyl this compound has been specifically utilized as a precursor in the synthesis of racemic deoxynupharidine, an alkaloid found in Nuphar japonicum. jst.go.jpmolaid.com The synthesis involves the condensation of octahydro-4-quinolizinone with ethyl this compound, followed by subsequent chemical transformations to yield the racemic alkaloid. jst.go.jpmolaid.com This demonstrates a direct application of a this compound derivative in the synthesis of a naturally occurring alkaloid structure.

Functionalized Furan Derivatives in Natural Product Analogues

Functionalized furan derivatives are valuable intermediates and building blocks in the synthesis of a wide array of natural products and their analogues. mdpi.comrsc.org These compounds are key structural elements in many biologically active molecules. mdpi.com Various synthetic methodologies, including palladium-catalyzed reactions and reactions involving natural catalysts, have been developed for the synthesis of functionalized furans from different starting materials. bohrium.commdpi.commdpi.comresearchgate.net The reactivity of this compound, influenced by its furan ring and ester group, allows for its participation in various chemical reactions, including palladium-catalyzed processes, which can lead to the formation of diverse organic compounds with potential biological activities or utility in synthesizing natural product analogues. mdpi.com The synthesis of functionalized furan or dihydrofuran derivatives from carbohydrates using nature-sourced catalysts also highlights the potential for environmentally benign routes to furan structures relevant to natural product synthesis. bohrium.commdpi.com

Agricultural and Industrial Applications

The this compound moiety has demonstrated utility in certain agricultural and industrial applications, primarily related to the formulation of agrochemicals and as a component in corrosion inhibition systems.

Formulation in Pesticides and Herbicides

Ethyl this compound has been reported for use in the formulation of certain pesticides and herbicides. Its inclusion in such formulations is noted for contributing to effective pest control solutions, with a suggestion of potentially minimizing environmental impact compared to some traditional chemicals. wikipedia.org Details regarding specific pesticide or herbicide products, their active ingredients where this compound is a component, or detailed efficacy data in this context are not extensively available in the examined literature.

Corrosion Inhibition Properties in Metal Complexes

Rare Earth (RE) this compound complexes have been investigated for their properties as corrosion inhibitors, particularly for mild steel in corrosive environments. fishersci.nofishersci.nofishersci.iefishersci.ca Research has shown that these complexes can offer significant protection against corrosion.

Studies have involved the synthesis of different structural types of Rare Earth this compound complexes. Two primary types identified are Type 1RE monometallic complexes with the general composition [RE(3fur)₃(H₂O)₂]ₙ and Type 2RE bimetallic complexes with the composition [NaRE(3fur)₄]ₙ, where 3fur represents the this compound ligand. fishersci.nofishersci.no These complexes are typically synthesized via metathesis reactions involving rare earth chlorides or nitrates and sodium this compound. fishersci.nofishersci.no

The corrosion inhibition performance of these complexes has been evaluated using methods such as immersion studies and electrochemical measurements on mild steel surfaces, commonly in a 0.01 M NaCl medium. fishersci.nofishersci.no Experimental findings indicate that the [Y(3fur)₃(H₂O)₂]ₙ complex exhibits notable corrosion inhibition capabilities. Immersion tests have shown this yttrium complex to achieve a high level of inhibition, demonstrating 90% resistance after 168 hours of immersion. fishersci.nofishersci.no Another report indicates an inhibition efficiency of 92% for [Y(3fur)₃(H₂O)₂]ₙ at a concentration of 800 ppm in a 0.01 M NaCl solution, highlighting its superior performance compared to other carboxylate complexes, such as benzoate (B1203000) complexes. nih.gov

Potentiodynamic polarization measurements suggest that these rare earth carboxylate compounds primarily function as anodic inhibitors. fishersci.nofishersci.no The electron-rich nature of the furan ring in the this compound ligand is believed to enhance the adsorption of these complexes onto metal surfaces, contributing to their effectiveness as corrosion inhibitors. nih.gov

Comparative studies involving rare earth 2-methyl-3-furoate complexes have indicated that the presence of a methyl group at the 2-position of the furan ring can negatively impact corrosion inhibition efficiency. For instance, a yttrium 2-methyl-3-furoate complex, [Y₃(2m3fur)₉]ₙ, showed a maximum inhibition efficiency of 59%, which is less effective than the 90% efficiency observed for yttrium this compound complexes. fishersci.iefishersci.se This suggests that steric factors influenced by substituents on the furan ring can play a significant role in the corrosion inhibition performance of these metal complexes.

The solubility limit for [Y(3fur)₃(H₂O)₂]ₙ in a 0.01 M sodium chloride solution is approximately 800 ppm, which is a relevant factor for its application in aqueous corrosive environments. fishersci.no

The following table summarizes some of the corrosion inhibition data for representative rare earth this compound complexes:

| Complex | Metal(s) Involved | Inhibition Efficiency (%) | Test Conditions | Reference |

| [Y(3fur)₃(H₂O)₂]ₙ | Yttrium | 90% (after 168h) | 0.01 M NaCl, AS1020 mild steel, Immersion test | fishersci.nofishersci.no |

| [Y(3fur)₃(H₂O)₂]ₙ | Yttrium | 92% | 0.01 M NaCl, 800 ppm | nih.gov |

| [Y₃(2m3fur)₉]ₙ (for comparison) | Yttrium | 59% | 0.01 M NaCl, 800 ppm, Mild steel, Immersion studies | fishersci.iefishersci.se |

Note: 3fur refers to the this compound ligand, and 2m3fur refers to the 2-methyl-3-furoate ligand.

Advanced Analytical and Spectroscopic Characterization of 3 Furoate and Its Derivatives

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of 3-furoate and its derivatives. libretexts.orgmgcub.ac.in These techniques provide a spectroscopic "fingerprint" that is unique to the molecule's structure and bonding. mgcub.ac.inarxiv.org The number, frequency, and intensity of absorptions or emissions offer insights into the composition and shape of the molecule. libretexts.org

In the study of rare-earth (RE) this compound complexes, IR spectra show characteristic bands. mdpi.com For instance, in the complexes represented as [RE(3fur)3(H2O)2]n, broad O-H stretching bands are observed in the 3200–3550 cm⁻¹ range, which is indicative of coordinated water molecules. mdpi.com Strong asymmetric and symmetric carboxylate stretching bands appear between 1530–1350 cm⁻¹. mdpi.com The relatively small difference between the asymmetric and symmetric stretching frequencies (Δν(CO₂⁻)) suggests the presence of chelating and/or bridging carboxylate ligands. mdpi.com

The analysis of 1-furoyl-3-monosubstituted and 3,3-disubstituted thioureas using Raman and IR spectroscopy has allowed for the clear identification of vibrations involving the thioureido (NCSN) core. nih.gov This highlights the utility of these techniques in characterizing specific functional groups within furoate derivatives. nih.gov Theoretical approaches, such as density functional theory (DFT) calculations, are often used in conjunction with experimental spectra to unambiguously assign complex vibrational modes. arxiv.orgrsc.orgnih.gov

Selected Infrared Bands for RE(III) this compound Complexes mdpi.com

| Compound Series | Significant IR Bands (cm⁻¹) | Interpretation |

| [RE(3fur)₃(H₂O)₂]n | 3200–3550 | Broad O-H stretching from coordinated water |

| [RE(3fur)₃(H₂O)₂]n & [NaRE(3fur)₄]n | 1530–1350 | Strong asymmetric and symmetric carboxylate stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. wikipedia.org

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of this compound by identifying the chemical environment of its hydrogen atoms. savemyexams.com In the ¹H NMR spectrum of 3-furoic acid, distinct peaks are observed for the protons on the furan (B31954) ring. nih.gov For example, in a spectrum recorded in water at 500 MHz, signals appear at chemical shifts (δ) of 7.93, 7.52, and 6.67 ppm. nih.gov The integration of these peaks corresponds to the number of protons in each unique environment. savemyexams.com In the case of methyl furoate, the protons of the furan ring were assigned based on their chemical shifts and coupling constants. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy directly probes the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. ksu.edu.sanumberanalytics.com This technique is invaluable for analyzing the carbon skeleton of this compound and its derivatives. bhu.ac.in The chemical shift of each carbon signal provides information about its hybridization (sp³, sp², sp) and its electronic environment. ksu.edu.sa For instance, electronegative atoms and π-bonds cause downfield shifts. ksu.edu.sachemguide.co.uk In a typical ¹³C NMR spectrum, the carbonyl carbon of a carboxylic acid or ester appears significantly downfield (160-185 ppm), while carbons in aromatic or alkene systems are found in the 110-150 ppm range. bhu.ac.inchemguide.co.uk

Typical ¹³C NMR Chemical Shift Ranges bhu.ac.inchemguide.co.uk

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O (in ketones) | 205 - 220 |

| C=O (in aldehydes) | 190 - 200 |

| C=O (in acids and esters) | 160 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂O- | 50 - 90 |

| Aliphatic carbons | 10 - 40 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used for the analysis of fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it is highly receptive to NMR measurements. wikipedia.orgbiophysics.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which minimizes the probability of peak overlapping and allows for the clear resolution of different fluorine-containing functional groups. wikipedia.orglcms.cz This technique is particularly useful for studying fluorinated derivatives of this compound, providing insights into structural effects through ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants. lcms.cz For example, the incorporation of fluorinated amino acids like 3-fluorotyrosine into peptides has been studied using ¹⁹F NMR to understand their interaction with membrane models. nih.gov

Two-dimensional (2D) NMR techniques enhance the resolution of NMR spectra by spreading the signals across two frequency axes, which is especially beneficial for complex molecules. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds. libretexts.org The resulting spectrum shows cross-peaks between correlated protons, helping to establish the connectivity within the molecule. libretexts.orglongdom.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR technique that detects correlations between a proton (¹H) and a heteronucleus, such as carbon-¹³ (¹³C), that are separated by one bond. wikipedia.org This provides a direct link between a carbon atom and its attached proton(s). preprints.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another heteronuclear correlation experiment that reveals longer-range couplings between protons and carbons, typically over two to four bonds. preprints.org This is crucial for piecing together the complete molecular structure by connecting different functional groups. preprints.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

In the analysis of rare-earth this compound complexes, liquid chromatography-mass spectrometry (LCMS) has been employed to investigate their composition in solution. mdpi.com For example, the mass spectrum of a monometallic dysprosium complex, [Dy(3fur)₂(H₂O)₂]⁺, showed a molecular ion peak at an m/z of 422.1. mdpi.com Similarly, bimetallic complexes of holmium and lutetium were also detected, indicating that these complexes remain largely intact in solution. mdpi.com For the parent compound, 3-furoic acid, GC-MS analysis shows a top peak at an m/z of 112, corresponding to the molecular ion. nih.gov The trimethylsilyl (B98337) (TMS) derivative of 3-furoic acid has also been characterized by mass spectrometry. nist.gov

Mass Spectrometry Data for this compound and its Complexes

| Compound/Fragment | m/z | Technique |

| 3-Furoic Acid Molecular Ion | 112 | GC-MS nih.gov |

| [Dy(3fur)₂(H₂O)₂]⁺ | 422.1 | LCMS mdpi.com |

| [Ho₂(3fur)₄(HCO₃)(H₂O)]⁺ | 853.5 | LCMS mdpi.com |

| [Na₂Lu(3fur)₃(3furH)(HCO₃)(H₂O)]⁺ | 735.2 | LCMS mdpi.com |

High-Resolution Mass Spectrometry (HR/MS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise and accurate mass of chemical compounds, which in turn allows for the determination of their elemental composition with a high degree of confidence. fiveable.me This advanced method is particularly useful for identifying unknown compounds and confirming the molecular formulas of known substances. fiveable.me HRMS can achieve mass accuracies of less than 5 parts per million (ppm), making it possible to unambiguously determine molecular formulas. fiveable.me

In the analysis of this compound and its derivatives, such as mometasone (B142194) furoate, HRMS is instrumental. For instance, in the study of mometasone furoate impurities, HR/MS was used to determine the elemental composition of an impurity ion at m/z 535. The data provided an elemental composition of C27H29O7Cl2, indicating the addition of an oxygen atom and the loss of two hydrogen atoms from the parent molecule. americanpharmaceuticalreview.com This level of precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions. fiveable.me

The isotopic pattern observed in HRMS data provides further confirmation of a compound's elemental composition. fiveable.me Liquid chromatography combined with HRMS has been used to investigate the composition of rare earth this compound complexes in solution. For example, in the mass spectrum of a dysprosium this compound complex, the molecular ion [Dy(3fur)2(H2O)2]+ was detected at m/z 422.1 with the correct isotopic pattern. mdpi.com

| Compound/Fragment | Detected m/z | Elemental Composition | Reference |

| Mometasone Furoate Impurity | 535 | C27H29O7Cl2 | americanpharmaceuticalreview.com |

| [Dy(3fur)2(H2O)2]+ | 422.1 | Not specified | mdpi.com |

| [Ho2(3fur)4(HCO3)(H2O)]+ | 853.5 | Not specified | mdpi.com |

| [Na2Ho(3fur)3(3furH)(HCO3)(H2O)]+ | 735.2 | Not specified | mdpi.com |

| [Na2(CO3)Lu(3fur)4(H2O)2]- | 761 | Not specified | mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an analytical technique that involves multiple steps of mass selection and fragmentation to elucidate the structure of molecules. longdom.org In a typical MS/MS experiment, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides valuable information about the connectivity of atoms within a molecule. longdom.org

The fragmentation of this compound and its derivatives has been studied using MS/MS. For 3-furoic acid, MS/MS data is available, showing characteristic fragmentation patterns. mzcloud.org In the analysis of mometasone furoate, HR tandem MS experiments were performed on the molecular ion at m/z 521. Common fragmentation pathways included the loss of water, the furoate ring, and HCl. The base peak in the product ion mass spectrum at m/z 503 resulted from the loss of water. Subsequent loss of the furoate ring from m/z 503 yielded a fragment ion at m/z 391. americanpharmaceuticalreview.com Another fragmentation pathway observed was m/z 521 → 485 (loss of HCl) → 373 (loss of the furoate ring) → 355 (loss of water). americanpharmaceuticalreview.com

A study on the fragmentation of 3(2H)-furanones, which are structurally related to the furan ring in this compound, provides insights into general fragmentation pathways of such cyclic structures. imreblank.ch The fragmentation of various alkylated 4-hydroxy-3(2H)-furanones was investigated using gas chromatography/tandem mass spectrometry (GC/MS/MS), revealing characteristic losses of functional groups. imreblank.ch

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Compound | Reference |

| 521 | 503 | H2O | Mometasone Furoate | americanpharmaceuticalreview.com |

| 503 | 391 | Furoate ring | Mometasone Furoate | americanpharmaceuticalreview.com |

| 391 | 355 | HCl | Mometasone Furoate | americanpharmaceuticalreview.com |

| 521 | 485 | HCl | Mometasone Furoate | americanpharmaceuticalreview.com |

| 485 | 373 | Furoate ring | Mometasone Furoate | americanpharmaceuticalreview.com |

| 373 | 355 | H2O | Mometasone Furoate | americanpharmaceuticalreview.com |

On-line Hydrogen/Deuterium Exchange LC/MS for Exchangeable Protons

On-line Hydrogen/Deuterium Exchange Liquid Chromatography/Mass Spectrometry (HDX-LC/MS) is a technique used to study the conformational dynamics and interactions of molecules by monitoring the exchange of labile hydrogens with deuterium. nih.gov This method provides information about the solvent accessibility of different parts of a molecule. nih.gov

While specific studies on this compound using on-line HDX-LC/MS are not prevalent in the provided search results, the technique is widely applied in the structural analysis of various compounds, including those with similar functional groups. For example, a non-radioactive assay using hydrogen/deuterium exchange upon epimerization protocol-liquid chromatography mass spectrometry (DEEP-LC-MS) was developed to study heparan sulfate (B86663) C5-epimerase action. nih.gov This demonstrates the potential of HDX-LC/MS to probe the structural features and interactions of molecules containing carboxyl and furan moieties, such as this compound. The exchange rate of protons is at its minimum at a pH of 2.54. nih.gov

The principles of HDX-MS are based on the fact that backbone amide hydrogens exchange at rates that can be monitored on a timescale of seconds to days. nih.gov This exchange can be influenced by structural hindrance, pH, and temperature. nih.gov

Electronic Spectroscopy (UV-Vis)

Quantitative Determination Methods

UV-Visible spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. innovareacademics.in Several methods based on UV spectroscopy have been developed for the quantification of this compound derivatives, particularly in pharmaceutical formulations.

For mometasone furoate, a UV-Visible spectroscopic method was developed and validated for its quantification in bulk and pharmaceutical dosage forms. rjptonline.org The wavelength of maximum absorbance (λmax) for mometasone furoate in dichloromethane (B109758) was found to be 246 nm. rjptonline.org Another study reported a λmax of 248.0 nm for mometasone furoate in methanol. rjpn.org The method demonstrated linearity in the concentration range of 4-12 µg/ml. rjpn.org

Simultaneous estimation of mometasone furoate and fluticasone (B1203827) propionate (B1217596) has been achieved using UV spectrophotometry. ijbpas.com The absorption maxima for mometasone furoate and fluticasone propionate in acetonitrile (B52724) were 248 nm and 236 nm, respectively. ijbpas.com This method obeyed Beer's law in the concentration range of 2-10 µg/ml for mometasone furoate. ijbpas.com

| Compound | Solvent | λmax (nm) | Linear Range (µg/ml) | Reference |

| Mometasone Furoate | Dichloromethane | 246 | Not specified | rjptonline.org |

| Mometasone Furoate | Methanol | 248.0 | 4-12 | rjpn.org |

| Mometasone Furoate | Acetonitrile | 248 | 2-10 | ijbpas.com |

Photochemical Stability and Degradation Pathways

The photochemical stability of this compound derivatives is a critical aspect, especially for pharmaceutical compounds that may be exposed to light. UV-Vis spectroscopy is a key tool for studying photodegradation kinetics and identifying degradation products.

Studies on diloxanide (B1670642) furoate, which contains a furoate moiety, have investigated its chemical and photochemical stability. fda.gov.tw The photodegradation of diloxanide furoate was studied by exposing its solutions to UV irradiation at 254 nm. fda.gov.twresearchgate.net The degradation process was found to follow first-order kinetics. researchgate.net The stability of diloxanide furoate was also found to be pH-dependent, with maximum stability observed at pH values below 4.5. fda.gov.twjfda-online.com

Forced degradation studies on mometasone furoate have been performed under various conditions, including UV-Vis radiation. mdpi.comnih.gov In one study, solutions of mometasone furoate were exposed to UV lamps in the spectral range of 320–400 nm. nih.gov While mometasone furoate was more labile in alkaline conditions, minor degradation was observed under UV conditions, with one degradation product being identified. nih.gov Another study on mometasone furoate degradation in simulated lung fluid showed the formation of two degradation products, with the degradation rate being pH-dependent. ingentaconnect.com

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful non-destructive technique for analyzing the crystal structure and phase composition of materials. malvernpanalytical.com It is widely used to characterize crystalline solids, including derivatives of this compound. malvernpanalytical.comucmerced.edu

Several studies have utilized single-crystal X-ray diffraction and powder XRD to characterize rare earth complexes of this compound and its derivatives. mdpi.comjcu.edu.au For instance, the analysis of rare earth 2-methyl-3-furoate complexes revealed two distinct structural groups. jcu.edu.au Similarly, two different structural motifs were identified for rare earth this compound complexes: 2D polymeric networks with the composition [RE(3fur)3(H2O)2]n and 3D polymeric systems [NaRE(3fur)4]n. mdpi.com

| Compound | Crystal System | Space Group | Structural Motif | Reference |

| {[RE2(2m3fur)6(EtOH)] · H2O}n (RE=La, Ce, Pr) | Not specified | Not specified | Linear polymers | jcu.edu.au |

| [RE3(2m3fur)9]n (RE=Y, Er, Yb) | Not specified | Not specified | Linear polymers | jcu.edu.au |

| [RE(3fur)3(H2O)2]n (RE = La, Ce, Pr, Nd, Gd, Dy, Ho, Y) | Monoclinic | C2/c | 2D polymeric network | mdpi.com |

| [NaRE(3fur)4]n (RE = Ho, Y, Er, Yb, Lu) | Tetragonal | P-4n2 | 3D polymeric network | mdpi.com |

| [Zn(μ-3-FA)(3-FA)(isn)2]2 | Not specified | Not specified | Dimeric | ub.edu |

| [Cd(μ-3-FA)(3-FA)(isn)2]2 | Not specified | Not specified | Dimeric | ub.edu |

| [Zn(μ-3-FA)2(4-acpy)]2 | Not specified | Not specified | Dimeric paddle-wheel | ub.edu |

| [Cd(3-FA)2(4-acpy)2(OH2)] | Not specified | Not specified | Monomer | ub.edu |

Single Crystal X-ray Crystallography for 3D Structure Elucidation

Single Crystal X-ray Crystallography (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline materials. anton-paar.com For this compound compounds, SCXRD provides precise data on bond lengths, bond angles, coordination modes, and supramolecular arrangements, offering fundamental insights into their chemical nature.

Detailed research on rare earth (RE) and alkali metal complexes with this compound ligands has demonstrated the power of this technique. In a series of RE(III) this compound complexes, two distinct structural motifs were identified through SCXRD. nih.gov The first, a monometallic 2D polymeric chain with the general formula [RE(3fur)₃(H₂O)₂]n, crystallizes in the monoclinic C2/c space group. mdpi.com In these structures, the rare earth metal atoms are eight-coordinate with a distorted square antiprismatic geometry. mdpi.com The second motif, a bimetallic 3D polymeric network formulated as [NaRE(3fur)₄]n, crystallizes in the tetragonal P-4n2 space group. mdpi.com Here, the RE³⁺ ions are also eight-coordinated, while the sodium ions are six-coordinated in an octahedral arrangement. mdpi.com

The this compound ligand exhibits versatile coordination behavior in these complexes, including bridging and chelating modes. mdpi.com Similarly, a lithium this compound complex, [Li(3fur)]n, was found to form a 2D polymeric sheet, crystallizing in the monoclinic P2₁/c space group, with tetracoordinated lithium ions adopting a tetrahedral geometry. mdpi.com The analysis of these crystal structures is crucial for understanding the properties of these materials, such as their potential as corrosion inhibitors. nih.gov

Table 1: Crystallographic Data for Selected this compound Complexes

| Compound Formula | Crystal System | Space Group | Metal Coordination | Structural Motif |

| [Nd(3fur)₃(H₂O)₂]n mdpi.com | Monoclinic | C2/c | 8-coordinate Nd³⁺ | 2D Polymeric Chain |

| [NaYb(3fur)₄]n mdpi.com | Tetragonal | P-4n2 | 8-coordinate Yb³⁺, 6-coordinate Na⁺ | 3D Polymeric Network |

| [Li(3fur)]n mdpi.com | Monoclinic | P2₁/c | 4-coordinate Li⁺ | 2D Polymeric Sheet |

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity and crystallinity of bulk materials. nih.gov While SCXRD provides the detailed structure from a single, perfect crystal, PXRD analyzes a powder sample containing a vast number of randomly oriented microcrystallites, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline phase. nih.govresearchgate.net

In the context of this compound chemistry, PXRD is routinely employed to verify that a synthesized bulk sample is a single, homogenous phase and corresponds to the structure determined by SCXRD. researchgate.net This is achieved by comparing the experimentally obtained PXRD pattern with a pattern simulated from the single-crystal data. researchgate.netfrontiersin.org Studies on series of isostructural rare earth this compound complexes, such as [RE(3fur)₃(H₂O)₂]n and [NaRE(3fur)₄]n, have shown that the experimental PXRD patterns of the bulk samples are in excellent agreement with the patterns generated from the single-crystal structures. mdpi.com This confirms that the crystal structure determined from a single crystal is representative of the entire bulk material. mdpi.comresearchgate.net This validation is a critical quality control step in the synthesis of new crystalline materials, including metal-organic frameworks (MOFs). frontiersin.orgmdpi.com

Microcrystal Electron Diffraction (MicroED) for Microcrystalline Samples